molecular formula C15H13ClO2S B4929584 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde

Cat. No. B4929584
M. Wt: 292.8 g/mol
InChI Key: FUIACCACLNXMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde, also known as CPT-aldehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde induces apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde. One area of research is the development of novel delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in combination with other anticancer drugs. Finally, more research is needed to explore the potential of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde is a promising chemical compound that has shown potential in cancer research. Its specificity towards cancer cells and ability to induce apoptosis make it a promising candidate for the development of anticancer drugs. However, further research is needed to explore its potential in other fields and to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde involves the reaction of 4-chlorobenzenethiol with 2-(2-bromoethoxy)benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde.

Scientific Research Applications

2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been extensively studied for its potential application in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde works by inducing apoptosis, a process that leads to programmed cell death. This makes it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIACCACLNXMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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